molecular formula C13H20N4O B2754938 3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide CAS No. 1154634-05-5

3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide

Cat. No.: B2754938
CAS No.: 1154634-05-5
M. Wt: 248.33
InChI Key: NFMLDHFAHWAGLM-UHFFFAOYSA-N
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Description

3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide is a chemical compound with the molecular formula C13H20N4O It is a benzamide derivative featuring an amino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide typically involves the reaction of 3-amino-4-nitrobenzamide with 1-methylpiperidine under specific conditions. The nitro group is reduced to an amino group, and the piperidine ring is introduced through nucleophilic substitution. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent, such as hydrogen gas or a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-[(1-methylpiperidin-4-yl)amino]benzamide
  • 3-Amino-4-[(1-ethylpiperidin-4-yl)amino]benzamide
  • 3-Amino-4-[(1-methylpiperidin-3-yl)amino]benzamide

Uniqueness

3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the 1-methylpiperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-amino-4-[(1-methylpiperidin-4-yl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-17-6-4-10(5-7-17)16-12-3-2-9(13(15)18)8-11(12)14/h2-3,8,10,16H,4-7,14H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMLDHFAHWAGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=C(C=C(C=C2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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